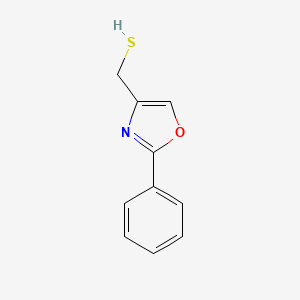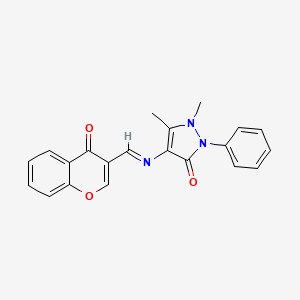![molecular formula C17H11F3N2O4 B2749905 2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 695203-79-3](/img/structure/B2749905.png)
2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a hydroxymethyl group (-CH2OH), a trifluoromethyl group (-CF3), and a nitrile group (-CN). It also features a pyrano[3,2-b]pyran ring system, which is a fused ring structure found in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a fused ring system. The trifluoromethyl group (-CF3) is a common feature in many pharmaceuticals and agrochemicals, and it’s known to bestow distinctive physical-chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could impart unique properties, as fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the compound .Scientific Research Applications
Structural and Optical Properties
Research into structurally similar pyrano[3,2-b]pyran derivatives has shown significant potential in the development of materials with unique optical properties. Studies have explored the structural and optical properties of these compounds when formed into thin films. For instance, the analysis of thin films made from related compounds demonstrates their polycrystalline nature in powder form, transitioning to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. This transformation does not alter the chemical bonds, suggesting stability in their structural integrity. Optical properties derived from spectrophotometer measurements reveal valuable information about the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, offering insights into their potential for photovoltaic applications and electronic device fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
The dielectric and electrical properties of compounds structurally similar to 2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile are of significant interest in material science. Investigations into the AC electrical conductivity and dielectric properties of these compounds in thin film form have been conducted, revealing that the AC electrical conduction mechanism is influenced by the composition of the substituent groups. Such studies are critical for the development of electronic components, where materials with specific dielectric properties are required (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Pyrano[3,2-b]pyran derivatives have also been explored for their photovoltaic properties, with research demonstrating their application in organic-inorganic photodiode fabrication. Thin films of related compounds have shown promising rectification behavior and photovoltaic properties under both dark and illuminated conditions, indicating their potential use in the development of solar cells and photodiodes. Such research provides a foundation for the exploration of 2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile in similar applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Green Synthesis and Antibacterial Properties
The green synthesis of pyrano[3,2-b]pyran derivatives has been a subject of interest due to their potential antibacterial properties. Utilizing environmentally friendly methods, researchers have synthesized derivatives showing significant antibacterial activity against common pathogens. These findings highlight the compound's relevance in medicinal chemistry, particularly in the development of new antibiotics or antiseptic materials (Memar et al., 2020).
properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)9-3-1-2-8(4-9)13-11(6-21)16(22)26-14-12(24)5-10(7-23)25-15(13)14/h1-5,13,23H,7,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEWYQPGCVIISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)
![N-(2-chloro-4-methylphenyl)-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2749826.png)

![4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2749829.png)

![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2749836.png)
![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)
![N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B2749840.png)
![N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2749841.png)

![2-[4-(2-Methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2749843.png)
![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)